molecular formula C10H11Cl2N B1364546 2-(3,5-Dichlorophenyl)pyrrolidine CAS No. 887344-13-0

2-(3,5-Dichlorophenyl)pyrrolidine

Cat. No.: B1364546
CAS No.: 887344-13-0
M. Wt: 216.1 g/mol
InChI Key: RGJUGOHYPAYSDI-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)pyrrolidine is an organic compound characterized by a pyrrolidine ring attached to a 3,5-dichlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)pyrrolidine typically involves the reaction of 3,5-dichlorobenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dichlorophenyl)pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-(3,5-Dichlorophenyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the dichlorophenyl group.

    2-(3,4-Dichlorophenyl)pyrrolidine: Similar structure but with chlorine atoms at different positions.

    2-(3,5-Difluorophenyl)pyrrolidine: Fluorine atoms instead of chlorine.

Uniqueness

2-(3,5-Dichlorophenyl)pyrrolidine is unique due to the specific positioning of the chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in biological targets, making it a valuable compound in drug discovery .

Properties

IUPAC Name

2-(3,5-dichlorophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h4-6,10,13H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGJUGOHYPAYSDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394924
Record name 2-(3,5-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887344-13-0
Record name 2-(3,5-dichlorophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,5-Dichlorophenyl)pyrrolidine
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